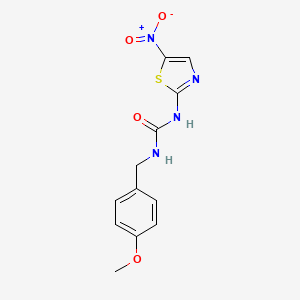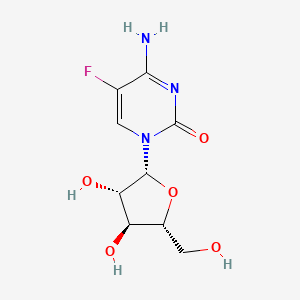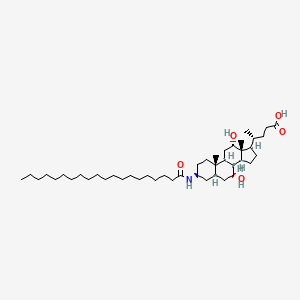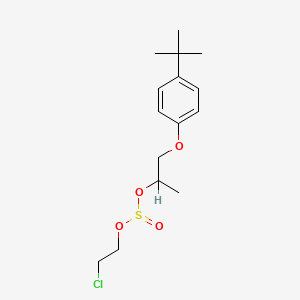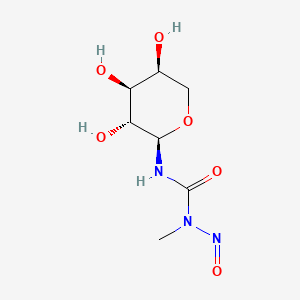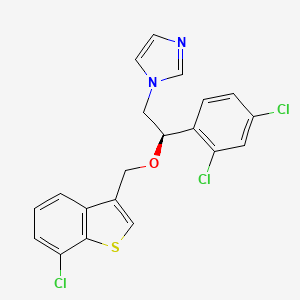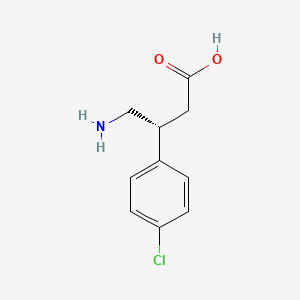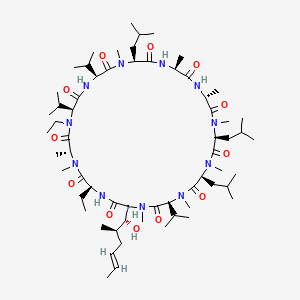
阿利斯波维尔
描述
阿利司维尔是一种环孢素抑制剂,在治疗包括丙型肝炎在内的各种病毒感染方面显示出希望。 与其他环孢素抑制剂不同,阿利司维尔没有免疫抑制作用,使其成为长期使用的更安全选择 . 它由环孢素合成,具有复杂的结构,使其能够有效地抑制环孢素A .
科学研究应用
阿利司维尔具有广泛的科学研究应用。 它已被广泛研究用于其抗病毒特性,特别是针对丙型肝炎 . 此外,它在治疗杜氏肌营养不良症和阿尔茨海默病方面也显示出潜力 . 研究还表明它在改善骨骼肌线粒体功能和缓解糖尿病小鼠线粒体功能障碍方面有效 .
作用机制
阿利司维尔通过抑制环孢素A发挥作用,环孢素A是一种宿主蛋白,在病毒复制中起着至关重要的作用 . 通过阻断环孢素A与丙型肝炎病毒的非结构蛋白5A之间的相互作用,阿利司维尔有效地抑制了病毒复制 . 这种独特的作用机制使其有别于直接靶向病毒蛋白的其他抗病毒药物。
准备方法
合成路线和反应条件: 阿利司维尔是通过一系列涉及环孢素修饰的步骤合成的。 合成涉及在有机溶剂中使用三光气来溶解肽链,然后进行一系列惰性气体保护下的反应 . 该过程包括多个反应步骤、pH调节和纯化阶段,以实现高产率和纯度 .
工业生产方法: 阿利司维尔的工业生产涉及使用环状十一肽。 该过程包括环孢素衍生物的开环和随后的环状多肽的制备 . 这种方法确保了大规模生产所需的规模化和一致性。
化学反应分析
反应类型: 阿利司维尔经历各种化学反应,包括氧化、还原和取代。 这些反应对其合成和修饰至关重要 .
常用试剂和条件: 合成阿利司维尔中使用的常用试剂包括三光气、有机溶剂和惰性气体 . 反应通常在受控条件下进行,以确保所需的产物形成。
相似化合物的比较
类似化合物: 与阿利司维尔类似的化合物包括环孢素,它也是一种环孢素抑制剂,但具有免疫抑制作用 . 其他类似化合物包括环孢素A的非免疫抑制类似物,例如NIM811 .
独特性: 阿利司维尔的独特之处在于它没有免疫抑制作用,使其成为长期使用的更安全选择 . 它能够在不影响免疫系统的情况下抑制环孢素A,这使其有别于其他环孢素抑制剂。
属性
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROWHGDTNFZBH-XEMWPYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027752 | |
| Record name | Alisporivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1216.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254435-95-5 | |
| Record name | Alisporivir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254435955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alisporivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alisporivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)â??25,30â??diethyl-33â??[(1R,2R,4E)â??1-hydroxy-2â??methylhexâ??4â??enâ??1â??yl]-1,4,7,10,12,15,19,27,28â??nonamethyl-6,9,18â??tris(2â??methylpropyl)-3,21,24â??tri(propanâ??2â??yl)-1,4,7,10,13,16,19,22,25,28,31â??undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32â??undecone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALISPORIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBP9099AA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Alisporivir (Debio-025)?
A1: Alisporivir primarily targets cyclophilins (Cyps), a family of proteins with peptidyl-prolyl cis-trans isomerase enzymatic activity. []
Q2: How does Alisporivir exert its antiviral effects?
A2: Alisporivir binds to cyclophilin A (CypA), a crucial host factor in the replication cycle of several viruses, including Hepatitis C Virus (HCV). This binding inhibits CypA's activity, disrupting viral replication. [, ]
Q3: What is the role of cyclophilin A in the hepatitis C virus (HCV) lifecycle?
A3: CypA is essential for HCV replication. Alisporivir disrupts this process by binding to CypA and inhibiting its activity. [, ]
Q4: What downstream effects are observed upon Alisporivir binding to cyclophilin D (CypD)?
A4: Alisporivir binding to CypD inhibits the mitochondrial permeability transition pore (mPTP) opening. This inhibition has been shown to:
- Prevent HCV protein-mediated decrease in cell respiration. []
- Prevent collapse of mitochondrial membrane potential. []
- Reduce overproduction of reactive oxygen species in mitochondria. []
- Prevent mitochondrial calcium overload. []
- Improve functional recovery and reduce mortality following acute myocardial infarction in mice. []
Q5: Does Alisporivir's interaction with cyclophilins lead to immunosuppression?
A5: No, despite being a cyclosporine A analog, Alisporivir does not exhibit immunosuppressive effects. This is because its specific structural features prevent interaction with calcineurin, a protein phosphatase involved in the immune response. [, ]
Q6: What is the molecular formula and weight of Alisporivir?
A6: While the provided research papers do not explicitly mention the molecular formula and weight of Alisporivir, they highlight its structural similarity to cyclosporine A with specific modifications, including N-methyl-D-alanine and N-ethyl-L-valine at positions 3 and 4. []
Q7: Have computational methods been used to study Alisporivir and its interactions?
A7: Yes, in silico docking studies and molecular dynamic simulations were used to predict the strong interaction of Alisporivir with PfCyclophilin 19B in the context of malaria. These predictions were later confirmed through biophysical assays. [, ]
Q8: How do structural differences between Alisporivir and Cyclosporin A impact their activity?
A8: While both molecules bind to cyclophilins, Alisporivir lacks the immunosuppressive effects of Cyclosporin A. This is attributed to the N-ethyl-L-valine at position 4 in Alisporivir, which prevents the complex from interacting with calcineurin, a key player in the immune response. [, ]
Q9: What is the impact of the D320E mutation in the NS5A protein of HCV on Alisporivir resistance?
A10: The D320E mutation in NS5A can confer low-level resistance to Alisporivir, likely by reducing the dependence on CypA-mediated isomerization of NS5A. []
Q10: What is known about the stability and formulation of Alisporivir?
A10: The research papers primarily focus on Alisporivir's mechanism of action and efficacy. Information about its stability under various conditions and specific formulation strategies is not extensively discussed.
Q11: What is the pharmacokinetic profile of Alisporivir?
A12: Alisporivir demonstrates favorable pharmacokinetics, making it suitable for once-daily oral administration. [, , ]
Q12: How is Alisporivir metabolized in the body?
A13: Alisporivir is a substrate and inhibitor of CYP3A4, a key drug-metabolizing enzyme in the liver. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter Alisporivir exposure. []
Q13: Does Alisporivir interact with drug transporters?
A14: Yes, in vitro data suggest that Alisporivir is an inhibitor of P-glycoprotein (P-gp), a drug transporter involved in drug efflux. This interaction could potentially impact the absorption and distribution of co-administered drugs. []
Q14: Does the co-administration of Alisporivir with other drugs affect its pharmacokinetics?
A15: Yes, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases Alisporivir exposure, while CYP3A4 inducers (e.g., rifampin) decrease its exposure. Azithromycin, a weak CYP3A4 inhibitor, does not significantly affect Alisporivir pharmacokinetics. []
Q15: How does the presence of pegylated interferon (Peg-IFN) influence Alisporivir's pharmacokinetics?
A16: Co-administration of Alisporivir with Peg-IFN, specifically at a dose of 1000 mg, leads to decreased elimination of Alisporivir, resulting in increased drug exposure. []
Q16: Has Alisporivir shown antiviral activity in cell culture models of HCV infection?
A18: Yes, Alisporivir effectively inhibits HCV replication in various cell culture models, including HCV replicons and cells infected with different HCV genotypes. [, , , , , , ]
Q17: What is the effect of Alisporivir on HBV replication?
A19: Alisporivir has been shown to reduce both intracellular and secreted HBV DNA levels in cell lines, suggesting it can interfere with multiple stages of the HBV replication cycle. [, , ]
Q18: Does Alisporivir impact hepatitis B surface antigen (HBsAg) production?
A20: Yes, Alisporivir treatment has been shown to reduce both the production and secretion of HBsAg in cell culture models. [, ]
Q19: How does Alisporivir affect SARS-CoV-2 infection in vitro?
A21: Alisporivir demonstrates potent antiviral activity against SARS-CoV-2 in Vero E6 cells, inhibiting viral RNA production and targeting a postentry step in the viral life cycle. []
Q20: How does Alisporivir impact malaria infection?
A22: Alisporivir exhibits potent antimalarial activity against both chloroquine-resistant and artemisinin-resistant strains of Plasmodium falciparum by targeting PfCyclophilin 19B. [, ]
Q21: Has Alisporivir demonstrated efficacy in clinical trials for chronic hepatitis C?
A25: Yes, Phase I and II clinical trials have demonstrated that Alisporivir can significantly reduce viral load in HCV-infected patients, both treatment-naïve and treatment-experienced, across various genotypes. [, , , , ]
Q22: How easily does resistance to Alisporivir develop?
A26: Alisporivir is associated with a high genetic barrier to resistance. In vitro selection of resistant replicons took significantly longer compared to other classes of HCV inhibitors. [, , ]
Q23: Does cross-resistance exist between Alisporivir and other HCV antivirals?
A28: Alisporivir demonstrates a lack of cross-resistance with direct-acting antivirals (DAAs) targeting different HCV proteins like NS3 protease, NS5B polymerase, and NS5A. This makes it a promising candidate for combination therapies, especially in cases of DAA resistance. [, , ]
Q24: What is the safety profile of Alisporivir?
A29: Clinical trials have shown that Alisporivir is generally well-tolerated. The most frequent adverse events were similar to those observed with pegylated interferon and ribavirin. [, ]
Q25: What analytical techniques have been employed to study Alisporivir?
A25: Several analytical techniques were used to investigate Alisporivir and its interactions, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to study the interaction of Alisporivir with CypA, identify binding sites, and analyze conformational changes in NS5A peptides. [, , , ]
- In silico docking studies and molecular dynamic simulations: Used to predict and analyze the interaction of Alisporivir with PfCyclophilin 19B. [, ]
- Real-time PCR (qPCR): Used to quantify HCV and HBV DNA levels in cell culture models. [, , , , ]
- ELISA: Used to assess HBsAg levels in cell culture supernatants. [, ]
- Western Blot: Employed to analyze protein expression levels, including viral proteins and cyclophilins. [, , , , ]
Q26: What challenges are associated with the solubility of Alisporivir and its analogues?
A32: Alisporivir and its analogues are known for their low solubility in water. This property presents challenges for experimental characterization and potentially impacts their bioavailability. []
Q27: Does Alisporivir induce an immune response?
A33: While Alisporivir itself is not known to be immunogenic, its use in combination with other antiviral agents, particularly pegylated interferon, can elicit immune responses. [, ]
Q28: What is the historical context of Alisporivir development?
A35: Alisporivir emerged from research efforts aiming to develop non-immunosuppressive cyclosporin A analogs with potent antiviral activity. It was investigated as a potential treatment option for chronic hepatitis C, particularly in combination with pegylated interferon and ribavirin. [, ]
Q29: How has the research on Alisporivir contributed to cross-disciplinary applications?
A29: Research on Alisporivir has advanced our understanding of cyclophilin biology and their role in various diseases. It has highlighted the potential of host-targeting antiviral therapies and paved the way for exploring cyclophilin inhibitors in other therapeutic areas, including:
- Malaria: Targeting PfCyclophilin 19B as a novel therapeutic strategy. [, ]
- Duchenne muscular dystrophy: Investigating the role of cyclophilin D and mPTP in muscle degeneration and exploring therapeutic strategies to improve muscle function and mitochondrial health. [, ]
- Acute myocardial infarction: Studying the cardioprotective effects of mPTP inhibition and its potential to improve functional recovery. []
- Cancer: Exploring the role of CypA in cancer progression and metastasis, particularly its interaction with the Crk adaptor protein. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


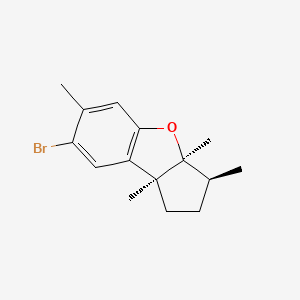
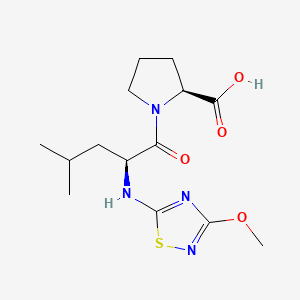
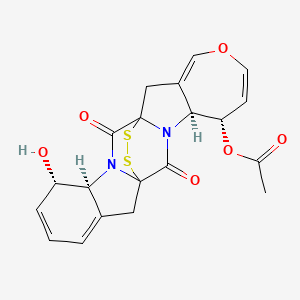
![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)
